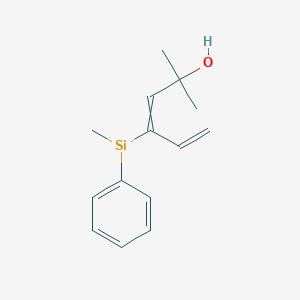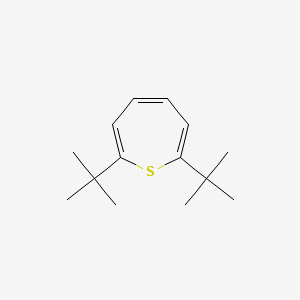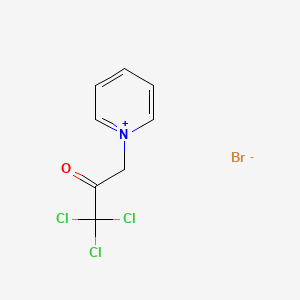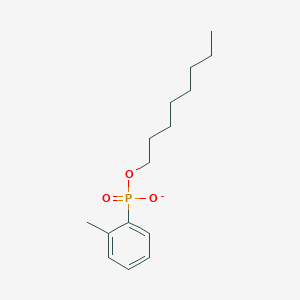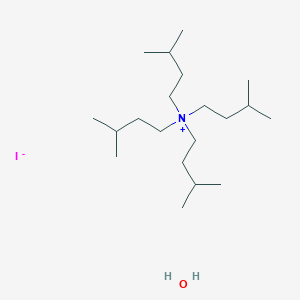
Tetraisopentylammonium iodide-water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraisopentylammonium iodide-water is a compound that forms clathrate hydrates. These hydrates are unique structures where water molecules form a cage-like structure around the tetraisopentylammonium iodide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraisopentylammonium iodide-water can be synthesized by reacting tetraisopentylammonium iodide with water under controlled conditions. The reaction typically involves dissolving tetraisopentylammonium iodide in water and allowing the solution to crystallize at specific temperatures. Two clathrate hydrates, tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O, have been identified in this system .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis process would likely involve large-scale crystallization techniques to produce the clathrate hydrates efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraisopentylammonium iodide-water primarily undergoes hydration and dehydration reactions. The clathrate hydrates can melt incongruently at specific temperatures, leading to the formation of different hydrates or the release of water .
Common Reagents and Conditions: The primary reagent involved in the formation of this compound is water. The reaction conditions include controlled temperatures to facilitate the formation of the clathrate hydrates.
Major Products Formed: The major products formed from the reactions involving this compound are the clathrate hydrates, specifically tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O .
Applications De Recherche Scientifique
Tetraisopentylammonium iodide-water has several scientific research applications, particularly in the study of clathrate hydrates. These hydrates are of interest in fields such as chemistry and materials science due to their unique structural properties. They can be used to study the behavior of water molecules in confined spaces and the interactions between water and other molecules .
Mécanisme D'action
The mechanism by which tetraisopentylammonium iodide-water exerts its effects involves the formation of clathrate hydrates. The water molecules form a cage-like structure around the tetraisopentylammonium iodide, stabilizing the compound and influencing its physical properties. The molecular targets and pathways involved in this process are primarily related to the hydrogen bonding interactions between water molecules and the tetraisopentylammonium iodide .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tetraisopentylammonium iodide-water include other quaternary ammonium iodides that form clathrate hydrates, such as tetraethylammonium iodide and tetrabutylammonium iodide .
Uniqueness: this compound is unique due to the specific structure of its clathrate hydrates and the conditions under which they form. The melting points and hydration numbers of these hydrates differ from those of other quaternary ammonium iodides, highlighting the distinct properties of this compound .
Propriétés
Numéro CAS |
85352-83-6 |
|---|---|
Formule moléculaire |
C20H46INO |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
tetrakis(3-methylbutyl)azanium;iodide;hydrate |
InChI |
InChI=1S/C20H44N.HI.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
Clé InChI |
JQGZLYOZAYEXHH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


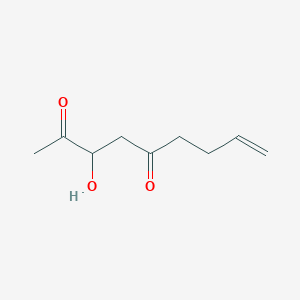
![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
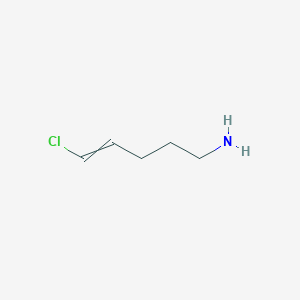
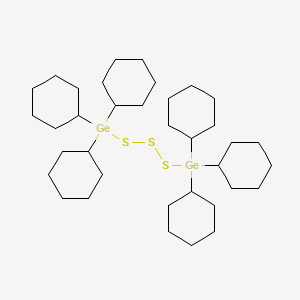
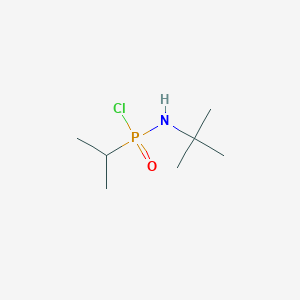
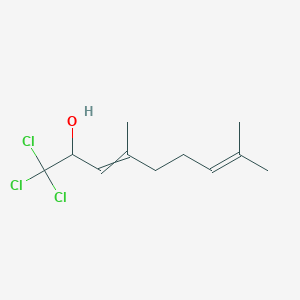
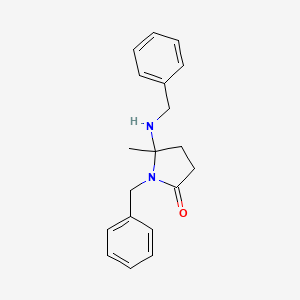
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
